Ep300/CREBBP-IN-8 is a chemical compound designed as an inhibitor of the acetyltransferase enzymes EP300 and CREBBP, which play critical roles in regulating lysine acetylation. These enzymes are implicated in various biological processes, including gene expression, cell differentiation, and cancer progression. The development of inhibitors targeting these enzymes has gained significant interest due to their potential therapeutic applications in treating cancers and other diseases associated with dysregulated acetylation.
Ep300/CREBBP-IN-8 is classified under small molecule inhibitors specifically targeting the histone acetyltransferase activity of EP300 and CREBBP. These enzymes are part of the larger family of lysine acetyltransferases and are involved in modifying histones and non-histone proteins through acetylation. Dysregulation of these enzymes has been linked to several types of cancers, making them attractive targets for drug development .
The synthesis of Ep300/CREBBP-IN-8 typically involves multi-step organic synthesis techniques that include:
The synthesis process may include reactions such as nucleophilic substitutions, cyclizations, and coupling reactions, often employing protecting groups to manage reactive sites during synthesis. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .
Ep300/CREBBP-IN-8 features a complex molecular structure that allows it to effectively bind to the active sites of EP300 and CREBBP. The specific arrangement of atoms within the molecule facilitates interactions with acetyl-CoA, a key substrate for these enzymes.
The molecular formula, molecular weight, and specific stereochemistry details are critical for understanding its binding affinity and mechanism of action. For instance, the compound's structure may include multiple aromatic rings or heteroatoms that contribute to its biological activity .
Ep300/CREBBP-IN-8 primarily acts through competitive inhibition of EP300 and CREBBP by mimicking the structure of acetyl-CoA. This competitive mechanism is supported by kinetic studies that demonstrate how variations in acetyl-CoA concentrations affect the inhibitor's potency.
In biochemical assays, the half-maximal inhibitory concentration (IC50) values for Ep300/CREBBP-IN-8 can vary significantly based on experimental conditions, particularly the concentration of acetyl-CoA used. This variability underscores the importance of standardizing assay conditions when evaluating inhibitor efficacy .
The mechanism by which Ep300/CREBBP-IN-8 exerts its effects involves:
Studies have shown that this inhibition can lead to downstream effects on gene expression and cellular signaling pathways associated with cancer progression . Quantitative metabolomic analyses provide insights into how changes in acetylation levels impact cellular metabolism and function.
Ep300/CREBBP-IN-8 is typically characterized by:
Key chemical properties include:
Ep300/CREBBP-IN-8 has significant potential in scientific research, particularly in:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 21420-58-6
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8